molecular formula C13H21NO B009015 o-CRESOL, alpha-(HEXYLAMINO)- CAS No. 108098-37-9

o-CRESOL, alpha-(HEXYLAMINO)-

Cat. No. B009015
M. Wt: 207.31 g/mol
InChI Key: JVFUIBIXLUFIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-CRESOL, alpha-(HEXYLAMINO)- is a chemical compound that belongs to the family of phenols. It is a colorless to pale yellow liquid that is soluble in water and has a characteristic odor. This compound is widely used in various industrial applications, including the production of resins, dyes, and pharmaceuticals. In recent years, it has gained attention in the scientific community due to its potential therapeutic properties.

Scientific research application

O-CRESOL, alpha-(HEXYLAMINO)- has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been investigated for its ability to modulate the immune system and regulate inflammation. In addition, o-CRESOL, alpha-(HEXYLAMINO)- has been shown to have neuroprotective and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Mechanism of action

The exact mechanism of action of o-CRESOL, alpha-(HEXYLAMINO)- is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical and physiological effects

O-CRESOL, alpha-(HEXYLAMINO)- has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. In addition, o-CRESOL, alpha-(HEXYLAMINO)- has been shown to inhibit the growth of cancer cells and fungi.

Advantages and limitations for lab experiments

O-CRESOL, alpha-(HEXYLAMINO)- has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple and cost-effective. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations. It has low solubility in some organic solvents, which can limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future directions

There are several potential future directions for the study of o-CRESOL, alpha-(HEXYLAMINO)-. One area of interest is the development of novel therapeutic agents based on the compound. Studies could focus on optimizing the synthesis method and improving the pharmacokinetics and toxicity profile of the compound. In addition, the compound could be further investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies could also explore the compound's potential as an antifungal and antibacterial agent.

properties

IUPAC Name

2-[(hexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFUIBIXLUFIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148402
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-CRESOL, alpha-(HEXYLAMINO)-

CAS RN

108098-37-9
Record name o-Cresol, alpha-(hexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-CRESOL, alpha-(HEXYLAMINO)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
o-CRESOL, alpha-(HEXYLAMINO)-
Reactant of Route 3
Reactant of Route 3
o-CRESOL, alpha-(HEXYLAMINO)-
Reactant of Route 4
Reactant of Route 4
o-CRESOL, alpha-(HEXYLAMINO)-
Reactant of Route 5
Reactant of Route 5
o-CRESOL, alpha-(HEXYLAMINO)-
Reactant of Route 6
Reactant of Route 6
o-CRESOL, alpha-(HEXYLAMINO)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.